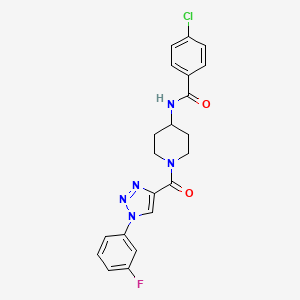
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its unique structure incorporating chlorobenzamide, fluorophenyl triazole, and piperidine elements
Métodos De Preparación
Synthetic routes for 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide often involve multi-step reactions:
Synthesis of Intermediate Compounds
: Begin by synthesizing key intermediates such as 4-chlorobenzamide and 3-fluorophenyl triazole.
Coupling Reactions
: The intermediates undergo a coupling reaction, usually in the presence of coupling agents like carbodiimides or phosphonium salts, to form the final compound.
Reaction Conditions
: Typical conditions may include temperatures ranging from 0°C to 50°C, and solvents like dichloromethane or dimethylformamide. Industrial production may employ optimized conditions for scalability, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions:
Oxidation
: Can be oxidized under the influence of oxidizing agents such as potassium permanganate, forming oxidized derivatives.
Reduction
: May undergo reduction reactions with reagents like lithium aluminium hydride, yielding reduced products.
Substitution
: Nucleophilic or electrophilic substitution reactions can occur at different positions, especially on the aromatic rings.
Common Reagents and Conditions
: Depending on the desired reaction, conditions may include catalysts (like palladium), specific temperatures, and solvents (like ethanol or water).
Major Products
: These reactions can yield a variety of derivatives, each potentially useful for further study or application.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide finds applications in:
Chemistry
: Used as a building block for synthesizing more complex molecules.
Biology
: Examined for its potential as a biochemical tool or probe in cellular studies.
Medicine
: Investigated for its activity as a pharmacological agent, possibly for therapeutic effects.
Industry
: Applied in material science or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The compound’s mechanism involves interacting with specific molecular targets:
Molecular Targets
: May include enzymes, receptors, or other cellular proteins.
Pathways
: It can modulate biochemical pathways by binding to its targets, influencing processes such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Comparing with similar compounds like 4-chloro-N-(1-(2-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide:
Uniqueness
: The fluorophenyl triazole moiety differentiates it from similar compounds, potentially imparting unique biological or chemical properties.
Similar Compounds
: Other derivatives of chlorobenzamide and triazole groups can exhibit overlapping, yet distinct characteristics and applications.
This compound stands out due to its structural intricacy and the diverse applications stemming from its unique combination of functional groups and reactive sites.
Propiedades
IUPAC Name |
4-chloro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-6-4-14(5-7-15)20(29)24-17-8-10-27(11-9-17)21(30)19-13-28(26-25-19)18-3-1-2-16(23)12-18/h1-7,12-13,17H,8-11H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXPTQQJRJBYGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














